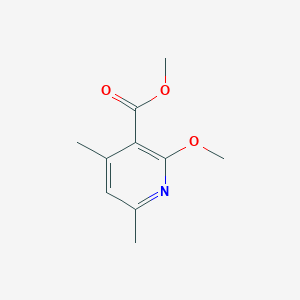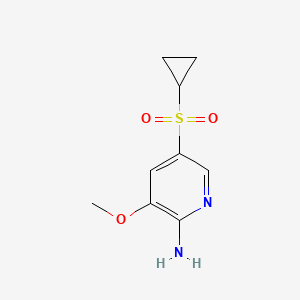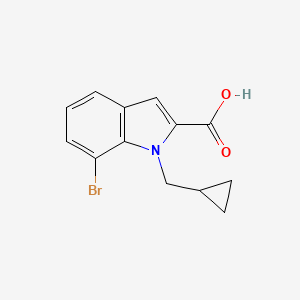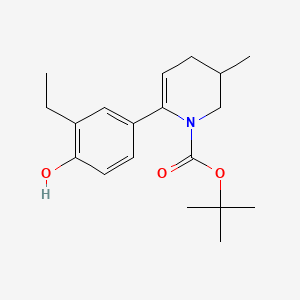![molecular formula C15H22N2O3 B13927083 2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)
2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-2-methoxy-5-methylbenzenamine is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-methoxy-5-methylbenzenamine typically involves multiple steps. One common method starts with the preparation of 1,4-Dioxa-8-azaspiro[4.5]decane, which is synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride . This intermediate is then reacted with appropriate reagents to introduce the methoxy and methylbenzenamine groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-methoxy-5-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Aplicaciones Científicas De Investigación
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-methoxy-5-methylbenzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-methoxy-5-methylbenzenamine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to block the action of enzymes essential for bacterial growth, such as DprE1 in tuberculosis bacteria . This inhibition prevents the bacteria from synthesizing critical components of their cell walls, leading to their death or inability to multiply.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-trifluoromethyl-4H-1,3-benzothiazin-4-one: Known for its use in treating tuberculosis.
1-N-Cbz-4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: Another spirocyclic compound with potential biological activity.
Uniqueness
What sets 4-(1,4-Dioxa-8-azaspiro[4
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-12(16)14(18-2)10-13(11)17-5-3-15(4-6-17)19-7-8-20-15/h9-10H,3-8,16H2,1-2H3 |
Clave InChI |
LOPXXGJHIWBECT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCC3(CC2)OCCO3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


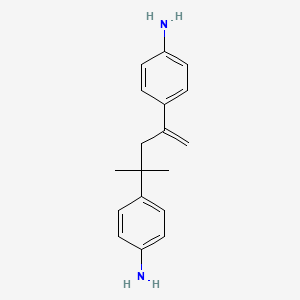
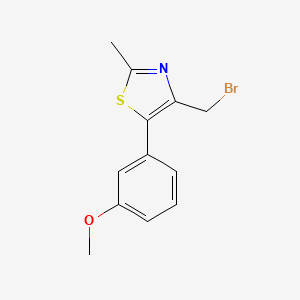
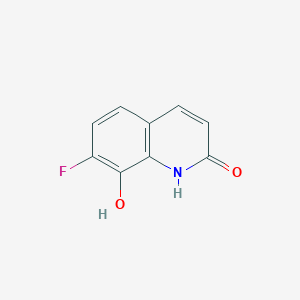
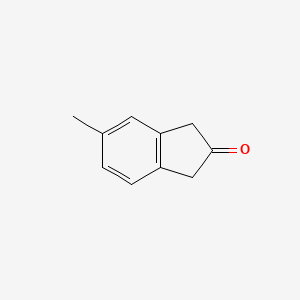
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
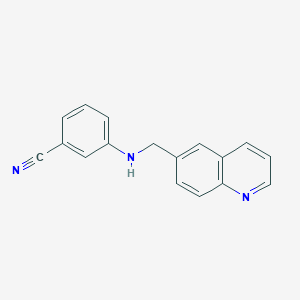
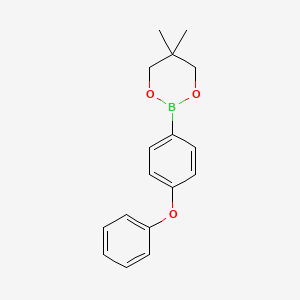
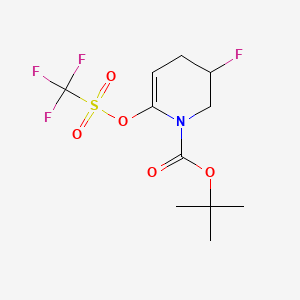
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)

